molecular formula C4H6ClN3 B1362838 4-chloro-5-methyl-1H-pyrazol-3-amine CAS No. 110580-44-4

4-chloro-5-methyl-1H-pyrazol-3-amine

Cat. No.: B1362838
CAS No.: 110580-44-4
M. Wt: 131.56 g/mol
InChI Key: FRXHUIQTYMOZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C4H6ClN3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 4-chloro-3-methyl-1H-pyrazole with ammonia or an amine under controlled conditions. One common method involves the use of 4-chloro

Biological Activity

4-Chloro-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound with significant biological activity. As a derivative of pyrazole, it exhibits a range of pharmacological effects that can be harnessed in various therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, relevant studies, and potential applications in drug development.

Chemical Structure and Properties

  • Molecular Formula : C4H6ClN3
  • Molecular Weight : 133.56 g/mol
  • Chemical Structure : The compound features a five-membered ring containing two nitrogen atoms, which is characteristic of pyrazole derivatives.

This compound interacts with various biological targets, leading to diverse pharmacological effects:

  • Enzyme Inhibition : It can inhibit specific enzymes, contributing to its anti-inflammatory and antitumor activities.
  • Receptor Modulation : The compound has been shown to interact with receptors involved in several biochemical pathways, affecting cellular signaling.
  • Hydrogen Bonding and Hydrophobic Interactions : The interactions often involve the formation of hydrogen bonds and hydrophobic contacts with target molecules, enhancing its binding affinity and specificity.

Biological Activities

The biological activities of this compound are extensive:

  • Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains, making it a potential candidate for antibiotic development.
  • Antioxidant Properties : The compound has demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in prostate cancer models, by acting as an androgen receptor antagonist .
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantReduces oxidative stress in vitro
AnticancerInhibits prostate cancer cell proliferation
Anti-inflammatoryModulates inflammatory responses

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Research on Antioxidant Properties

In vitro assays demonstrated that this compound effectively scavenged free radicals, indicating strong antioxidant properties. This activity was assessed using the DPPH radical scavenging method, which showed significant inhibition comparable to standard antioxidants .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials : 4-chloro-3-methylpyrazole and ammonia or an amine.
  • Reaction Conditions : Controlled conditions involving heating and stirring under inert atmospheres to promote reaction efficiency.
  • Yield Optimization : Various solvents and catalysts have been explored to enhance the yield and purity of the final product.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 4-chloro-5-methyl-1H-pyrazol-3-amine serves as a valuable building block for synthesizing more complex heterocyclic compounds. It is involved in various chemical reactions, including:

  • Substitution Reactions : The chlorine atom can be substituted with nucleophiles like amines or thiols.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form oxides or reduction to yield amine derivatives.

Biological Applications

The biological activities of this compound have been extensively studied, revealing its potential in several areas:

  • Antimicrobial Properties : This compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Research indicates that it may modulate enzymatic pathways involved in inflammation, suggesting its utility in treating inflammatory conditions.
  • Anticancer Activity : Similar pyrazole derivatives have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.

Pharmaceutical Development

The compound's unique structure allows it to interact with various biological targets, leading to potential therapeutic applications:

  • Drug Development : It is being explored for its role as an intermediate in synthesizing pharmaceutical compounds, particularly those targeting inflammatory diseases and cancer .

Case Studies

Several studies highlight the efficacy of this compound:

Study Focus Findings
Antinociceptive ActivityDemonstrated significant pain relief in mouse models, indicating potential analgesic properties.
Anticancer EfficacyExhibited cytotoxicity against various cancer cell lines with IC50 values in low micromolar concentrations.
Antimicrobial TestingShowed promising activity against bacteria and fungi, supporting its use as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-5-methyl-1H-pyrazol-3-amine, and what are the critical reaction conditions?

The synthesis typically involves cyclization and functionalization steps. For example, a multi-step approach includes:

  • Cyclization : Ethyl acetoacetate reacts with monomethylhydrazine to form the pyrazole core.
  • Chlorination : Introduction of chlorine at position 4 using POCl₃ or similar agents.
  • Methylation : A methyl group is introduced at position 5 via alkylation or substitution. Key intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are often generated ( ). Reaction conditions (e.g., solvent-free protocols or prolonged heating at 60–80°C for 72 hours) significantly impact yields .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

Standard characterization includes:

  • ¹H/¹³C NMR : Peaks for the NH₂ group (δ ~5.5–6.0 ppm) and methyl substituents (δ ~2.3–2.5 ppm). Chlorine’s inductive effect deshields adjacent carbons (e.g., C4 at δ ~150–160 ppm) .
  • IR Spectroscopy : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-Cl (~750 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 160–170 for the parent compound) confirm molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for pyrazole-3-amine derivatives?

Discrepancies between X-ray crystallography (solid-state) and NMR (solution-phase) data often arise from conformational flexibility or hydrogen-bonding networks. For example:

  • X-ray Analysis : The compound 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine adopts a planar conformation stabilized by π-π stacking ().
  • Solution NMR : Dynamic effects may mask certain tautomers. Cross-validate using variable-temperature NMR or DFT calculations .

Q. How can bioactivity studies for this compound derivatives be designed to target kinase inhibition?

Rational design involves:

  • Scaffold Modification : Introduce electron-withdrawing groups (e.g., Cl) to enhance binding to kinase ATP pockets.
  • In Vitro Assays : Use Jak2 V617F mutant cell lines to evaluate inhibition of STAT3 phosphorylation (IC₅₀ values <100 nM, as in AZD1480) .
  • In Vivo Models : Test efficacy in TEL-Jak2 xenograft models, monitoring tumor regression and pharmacokinetics (e.g., bioavailability >50%) .

Q. What analytical challenges arise in quantifying reaction intermediates during scale-up, and how are they addressed?

Common issues include:

  • Byproduct Formation : Side reactions during chlorination (e.g., over-oxidation) detected via HPLC-MS.
  • Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediates like 5-chloro-3-methyl-1H-pyrazole-4-carbonyl chloride in real time .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates high-purity intermediates (>95%) .

Q. Methodological Considerations

Q. How are solvent-free conditions optimized for synthesizing pyrazolo[1,5-a]pyrimidine derivatives from this compound?

Key parameters include:

  • Catalyst Selection : Use triethylamine or NaHCO₃ to promote condensation with aldehydes.
  • Temperature Control : Reactions at 120°C under microwave irradiation reduce time (2 hours vs. 24 hours conventional) .
  • Workflow : Post-reaction, purify via recrystallization (ethanol/water) to isolate derivatives in 65–74% yields .

Q. What role do hydrogen-bonding patterns play in the solid-state stability of pyrazole-3-amine crystals?

Etter’s graph-set analysis reveals:

  • N–H···N Interactions : Chains (C(4) motif) stabilize 1D networks in 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine .
  • π-Stacking : Offset stacking of aromatic rings (e.g., in 4-aryl derivatives) enhances thermal stability (decomposition >200°C) .

Properties

IUPAC Name

4-chloro-5-methyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3/c1-2-3(5)4(6)8-7-2/h1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXHUIQTYMOZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362493
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110580-44-4
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-methyl-1H-pyrazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.